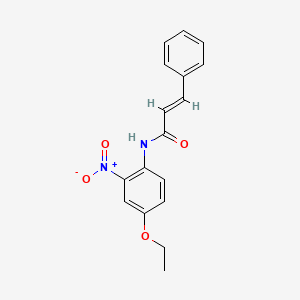

N-(4-ethoxy-2-nitrophenyl)cinnamamide

Description

N-(4-Ethoxy-2-nitrophenyl)cinnamamide is a cinnamamide derivative characterized by a cinnamoyl group (trans-β-arylacrylamide) linked to a 4-ethoxy-2-nitrophenyl substituent. Its structure combines an electron-withdrawing nitro group at the ortho position and an ethoxy group at the para position on the aromatic ring, which may influence its electronic properties and biological interactions.

Propriétés

IUPAC Name |

(E)-N-(4-ethoxy-2-nitrophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-23-14-9-10-15(16(12-14)19(21)22)18-17(20)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,20)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNBMZCOWFXACF-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)cinnamamide typically involves the reaction of 4-ethoxy-2-nitroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of N-(4-ethoxy-2-nitrophenyl)cinnamamide can be scaled up using continuous-flow microreactors. This method offers advantages such as shorter reaction times, mild reaction conditions, and the ability to recycle catalysts, making it an efficient and economical strategy for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)cinnamamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-(4-ethoxy-2-aminophenyl)cinnamamide.

Substitution: Various substituted cinnamamides depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, N-(4-ethoxy-2-nitrophenyl)cinnamamide serves as a versatile building block for synthesizing more complex molecules. Its unique reactivity allows researchers to explore various reaction mechanisms and develop new synthetic pathways. For instance, it has been utilized in the synthesis of hybrid compounds that exhibit enhanced biological activity .

Biology

The biological activities of N-(4-ethoxy-2-nitrophenyl)cinnamamide have been investigated extensively. Studies have shown that this compound possesses antimicrobial , anticancer , and antioxidant properties:

- Antimicrobial Activity : N-(4-ethoxy-2-nitrophenyl)cinnamamide has demonstrated effectiveness against various pathogens by disrupting cell membrane integrity, leading to cell lysis.

- Anticancer Potential : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, modifications to the cinnamamide structure have led to compounds that show promising results in inhibiting tumor growth in vitro .

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases .

Medicine

N-(4-ethoxy-2-nitrophenyl)cinnamamide is being explored for its therapeutic applications in drug development. Its structural features make it a candidate for designing new drugs targeting specific diseases, particularly those related to inflammation and cancer.

Case Studies

Several studies have documented the applications of N-(4-ethoxy-2-nitrophenyl)cinnamamide:

- Anticancer Activity Study : In vitro tests demonstrated that modifications to the cinnamamide backbone could lead to compounds with IC50 values lower than 10 μM against breast cancer cell lines. These findings suggest significant potential for developing new anticancer agents based on this scaffold .

- Antimicrobial Efficacy Research : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antimicrobial potency, making these derivatives candidates for further development in treating bacterial infections .

- Oxidative Stress Prevention : A study evaluated the antioxidant capacity of N-(4-ethoxy-2-nitrophenyl)cinnamamide using DPPH radical scavenging assays. The compound exhibited a concentration-dependent scavenging effect, highlighting its potential role in formulations aimed at reducing oxidative stress in human cells .

Mécanisme D'action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis and death . In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substituents are summarized below:

Notes:

Structure-Activity Relationships (SAR)

Antiproliferative Activity :

- Position 2 substituents: Small electron-withdrawing groups (e.g., NO₂, Cl) at position 2 enhance activity. For example, N-(2-nitrophenyl)cinnamamide showed IC₅₀ = 5 μM in K562 cells .

Antimicrobial Activity :

- Nitro and halogen interactions : Compounds with nitro (R1) and naphthyl (R2) groups exhibit synergistic antibacterial effects. For example, N-(4-chloro-2-mercaptophenylsulfonyl)cinnamamide derivatives showed MIC = 4 μM against S. aureus .

Antioxidant Activity :

Key Differences from Analogues

N-(4-Ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4): Replaces the cinnamoyl group with an acetamide, eliminating the conjugated double bond. No bioactivity reported, underscoring the importance of the cinnamamide backbone .

Thiazole-Based Cinnamamides :

- Derivatives like N-(5-bromo-thiazol-2-yl)cinnamamide prioritize heterocyclic moieties for protease inhibition (e.g., SARS-CoV-2 Mpro), unlike the ethoxy-nitrophenyl target compound .

Activité Biologique

N-(4-ethoxy-2-nitrophenyl)cinnamamide is a compound of significant interest due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the mechanisms of action, research findings, and the potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

N-(4-ethoxy-2-nitrophenyl)cinnamamide contains a cinnamamide backbone with an ethoxy and nitro group attached to the phenyl ring. This unique combination of functional groups contributes to its reactivity and biological activity, making it a valuable candidate in medicinal chemistry.

The biological activity of N-(4-ethoxy-2-nitrophenyl)cinnamamide is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism has been observed in various studies evaluating its effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by inhibiting key signaling pathways, such as NF-kB. It has shown promise in reducing cell viability in various cancer cell lines .

Antimicrobial Studies

In vitro evaluations have demonstrated that N-(4-ethoxy-2-nitrophenyl)cinnamamide exhibits significant antimicrobial activity. For instance, it has been tested against clinical strains of Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight its potential as a therapeutic agent for treating bacterial infections .

Anticancer Studies

N-(4-ethoxy-2-nitrophenyl)cinnamamide has also been evaluated for its anticancer properties. In studies involving human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.79 | Induction of apoptosis |

| HeLa | 1.35 | Inhibition of cell proliferation |

These findings suggest that N-(4-ethoxy-2-nitrophenyl)cinnamamide could be further developed as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study published in 2023 demonstrated that derivatives of cinnamamide, including N-(4-ethoxy-2-nitrophenyl)cinnamamide, showed promising results against methicillin-resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into structure-activity relationships to enhance efficacy .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability, particularly in MCF-7 cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.